tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate
Description
tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzo[d]oxazole moiety linked via an oxymethyl group at the 4-position of the piperidine ring, with a tert-butyl carbamate (Boc) protecting group at the 1-position. This compound is of interest in medicinal chemistry due to its structural complexity, which combines aromatic heterocycles (benzoxazole) with a saturated nitrogen-containing ring (piperidine). The Boc group enhances stability during synthetic processes, while the benzoxazole moiety may contribute to π-π stacking interactions in biological systems. Synthesis typically involves palladium-catalyzed cross-coupling, hydroxylation, and deprotection steps, as seen in related benzoxazole-containing compounds .
Properties
Molecular Formula |
C18H24N2O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 4-(1,3-benzoxazol-2-yloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(21)20-10-8-13(9-11-20)12-22-16-19-14-6-4-5-7-15(14)23-16/h4-7,13H,8-12H2,1-3H3 |
InChI Key |
OXSWGPBHSFIWRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Chemical Properties and Structure
Structural Features and Physical Properties
tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate possesses several important structural features that influence its synthesis and reactivity:
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O4 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | tert-butyl 4-(1,3-benzoxazol-2-yloxymethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H24N2O4/c1-18(2,3)24-17(21)20-10-8-13(9-11-20)12-22-16-19-14-6-4-5-7-15(14)23-16/h4-7,13H,8-12H2,1-3H3 |
| Standard InChIKey | OXSWGPBHSFIWRC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3O2 |
The compound consists of three key structural components: a benzoxazole heterocycle, a piperidine ring bearing a tert-butoxycarbonyl (Boc) protecting group, and a methylene bridge forming an ether linkage between these two moieties.
Primary Synthetic Approaches
Synthesis via Activated Piperidine Derivatives
The most efficient approach to synthesizing this compound involves nucleophilic substitution between an activated piperidine derivative and 2-hydroxybenzoxazole. This strategy typically proceeds in multiple steps:
Preparation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
The synthesis begins with the preparation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, which can be obtained through reduction of the corresponding carboxylic acid or ester. A typical procedure involves:
- Treatment of a tetrahydropyridine derivative with NaBH4 in MeOH at 0°C for 12 hours
- Quenching and purification to obtain the hydroxymethyl intermediate
Conversion to Activated Leaving Group
The hydroxyl group is then converted to a better leaving group through mesylation or tosylation:
Method A: Mesylation
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + CH3SO2Cl (MsCl) →
tert-butyl 4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
Reaction Conditions:
- Methanesulfonyl chloride (1.2 equiv)
- Triethylamine (1.5 equiv)
- Solvent: Toluene or DCM
- Temperature: 0°C initially, then room temperature
- Time: 1-2 hours
Method B: Tosylation
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + TsCl →
tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
Reaction Conditions:
- 4-Toluenesulfonyl chloride (1.2 equiv)
- 1,4-Diazabicyclo[2.2.2]octane (DABCO) or triethylamine
- Solvent: tert-Butyl methyl ether
- Temperature: 0-5°C
- Time: 2-3 hours
Nucleophilic Substitution with 2-Hydroxybenzoxazole
The final step involves nucleophilic substitution between the activated piperidine derivative and 2-hydroxybenzoxazole:
tert-butyl 4-((methylsulfonyl/tosyloxy)methyl)piperidine-1-carboxylate + 2-hydroxybenzoxazole →
this compound
Reaction Conditions:
- Base: Cs2CO3 (2-3 equiv) or K2CO3 (2-3 equiv)
- Solvent: DMF or NMP
- Temperature: 80-100°C
- Time: 2-24 hours (monitored by TLC or LCMS)
This approach has been successfully applied to similar structural motifs, with documented yields between 60-95% for analogous compounds.
Mitsunobu Reaction Approach
An alternative one-pot approach uses the Mitsunobu reaction to directly convert the hydroxyl group to the desired ether:
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + 2-hydroxybenzoxazole + PPh3 + DIAD →
this compound
Reaction Conditions:
- Triphenylphosphine (1.2 equiv)
- DIAD (diisopropyl azodicarboxylate) (1.2 equiv)
- Solvent: THF (anhydrous)
- Temperature: 0°C initially, then room temperature
- Time: 15 minutes at 0°C, then several hours at room temperature
The Mitsunobu reaction offers the advantage of avoiding isolation of the activated intermediate, potentially streamlining the synthetic process. Studies with similar compounds demonstrate that this approach can achieve good yields when properly optimized.
Preparation of Key Intermediates
Synthesis of 2-Hydroxybenzoxazole
2-Hydroxybenzoxazole is a crucial intermediate for the preparation of the target compound. Several methods have been developed for its synthesis:
Synthesis via Cyclization of o-Aminophenols
Reaction Scheme:
o-aminophenol + NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) → benzo[d]oxazol-2-amine → 2-hydroxybenzoxazole
Reaction Conditions:
- o-Aminophenol (1 equiv)
- NCTS (1.5 equiv)
- BF3·Et2O (2 equiv)
- Solvent: 1,4-Dioxane
- Temperature: Reflux
- Time: 24-30 hours
This method provides benzoxazol-2-amine, which can then be converted to 2-hydroxybenzoxazole through hydrolysis.
Alternative Synthesis via Smiles Rearrangement
Another approach involves the Smiles rearrangement using benzoxazole-2-thiol:
Reaction Conditions:
- Benzoxazole-2-thiol (1 equiv)
- Chloroacetyl chloride (1.2 equiv)
- Cs2CO3 (3.2 equiv)
- Solvent: DMF
- Temperature: Reflux
- Time: 4-7 hours
This method has demonstrated good yields (58-83%) for various benzoxazole derivatives.
Preparation of tert-Butyl 4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
The mesylate intermediate can be prepared following this procedure:
- Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in toluene
- Add triethylamine (1.5 equiv)
- Cool to 0°C and add methanesulfonyl chloride (1.2 equiv) dropwise
- Stir for 1 hour under ice cooling
- Add ethyl acetate and water, separate the organic layer
- Wash with saturated sodium bicarbonate, ammonium chloride, and water
- Dry over sodium sulfate and concentrate
This procedure typically provides the mesylate in high yield (>90%) as a colorless solid.
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts reaction efficiency, particularly for the nucleophilic substitution step:
Studies with related compounds reveal that DMF consistently provides the best results for the nucleophilic substitution step, particularly at temperatures between 80-100°C.
Base Selection and Optimization
Base selection critically affects the nucleophilic substitution efficiency:
Research findings indicate Cs2CO3 provides the highest yields for the nucleophilic substitution step, likely due to the higher nucleophilicity of the cesium phenoxide intermediate.
Temperature and Reaction Time Optimization
Temperature and reaction time must be carefully controlled to maximize yield while minimizing side reactions:
For the nucleophilic substitution step, a systematic study with related compounds demonstrated that 100°C for 10-12 hours in DMF with Cs2CO3 provided optimal yields (>90%).
Purification and Characterization
Purification Strategies
Several purification techniques are effective for isolating the target compound and key intermediates:
For large-scale preparations, recrystallization from ethyl acetate/hexane can be more practical than chromatography.
Scale-up Considerations and Challenges
Alternative Reagents for Scale-up
For large-scale synthesis, some reagents may be substituted with more cost-effective or safer alternatives:
| Original Reagent | Alternative | Advantages | Disadvantages |
|---|---|---|---|
| Cs2CO3 | K2CO3 with catalytic KI | More economical | Slightly lower yields, longer reaction times |
| DMF | 2-MeTHF or CPME | Greener solvents, easier workup | May require optimization |
| BF3·Et2O | ZnCl2 or AlCl3 | Less moisture-sensitive | Different reactivity profile |
Research findings indicate that K2CO3 with catalytic KI can achieve yields comparable to Cs2CO3 when reaction times are extended by 20-30%.
Chemical Reactions Analysis
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to generate the free piperidine amine, enabling further derivatization.
Example Procedure :
-
Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Conditions: RT, 1–2 hours
-
Outcome: Formation of 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine
Notes:
-
The Boc group stabilizes the piperidine ring during synthesis but is selectively cleaved without affecting the benzooxazole moiety .
Nucleophilic Substitution at the Methyleneoxy Linker
The methyleneoxy group (-O-CH₂-) undergoes nucleophilic substitution with aromatic halides under basic conditions.
Example Reaction :
| Substrate | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 2-Bromo-4-chloro-5-nitropyridine | NaH, DMF, RT, 12 hours | Pyridine-substituted derivative | 62% |
Mechanistic Insight:
The reaction exploits the electrophilic nature of the pyridine halide, with sodium hydride facilitating deprotonation of the methyleneoxy group .
Hydrogenation and Reduction
The piperidine ring and benzooxazole system exhibit distinct reactivity under reductive conditions:
-
Piperidine Ring: LiAlH₄ reduces the Boc group to N-methylpiperidine but may degrade the benzooxazole core .
-
Benzooxazole: Resistant to mild reductions (e.g., H₂/Pd-C) but may undergo ring-opening under harsh conditions.
Key Finding:
Reductive strategies require careful optimization to balance functional group compatibility .
Hydrolysis and Stability
The Boc group hydrolyzes under strongly acidic (HCl/dioxane) or basic (NaOH/EtOH) conditions, while the methyleneoxy linker remains intact .
Stability Data:
| Condition | Observation |
|---|---|
| pH 1–3 (aqueous HCl) | Boc cleavage within 1 hour |
| pH 10–12 (aqueous NaOH) | Slow hydrolysis over 24 hours |
Scientific Research Applications
Pharmacological Activity
The compound's structure suggests potential pharmacological properties, particularly as a scaffold in drug design. The benzoxazole moiety is known for its role in various therapeutic agents, including anti-cancer and anti-inflammatory drugs. The piperidine ring enhances binding affinity to biological targets.
Neuroprotective Agents
Research indicates that compounds with similar structures have been explored for neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of the piperidine ring is essential for interacting with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.
Case Study 1: Neuroprotective Properties
A study on related piperidine derivatives demonstrated their ability to protect neuronal cells from oxidative stress. The structural similarities suggest that tert-butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate could exhibit similar protective effects, warranting in vivo studies to confirm efficacy.
Case Study 2: Anticancer Activity
Research into the benzoxazole derivatives has shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, which could be applicable to the compound .
Mechanism of Action
The mechanism of action of 2-[(1-Boc-4-piperidyl)methoxy]benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group provides protection during synthetic steps, which can be removed to reveal the active piperidine moiety that interacts with the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and functional differences.
Structural and Functional Comparisons
*Estimated based on structural analysis.
Physicochemical Properties
- Lipophilicity : The target compound’s benzoxazole and Boc groups likely increase lipophilicity, reducing aqueous solubility compared to hydroxylated analogs (e.g., compound) .
- Purity : While specific data for the target compound is unavailable, related Boc-protected piperidines achieve >95% HPLC purity through optimized synthetic routes (e.g., compounds) .
Biological Activity
Chemical Structure and Properties
tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate is a synthetic compound characterized by its complex structure, which includes a piperidine ring and a benzo[d]oxazole moiety. Its molecular formula is with a molecular weight of approximately 332.4 g/mol . The compound is gaining attention in medicinal chemistry due to its potential biological activities.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of enzymes involved in metabolic pathways. Preliminary studies suggest that it may interact with Toll-like receptors, which are critical for immune response modulation. Such interactions are essential for assessing the compound's therapeutic potential in various diseases.
Antimicrobial Activity
Compounds with structural similarities to this compound have shown promise as inhibitors of mycobacterial growth, indicating potential applications in treating tuberculosis and other infections. The compound's derivatives often display varying degrees of antimicrobial activity, which can be attributed to modifications in their chemical structure .
Antitumor Activity
A notable aspect of this compound is its potential antitumor activity. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of related structures have shown IC50 values in the low micromolar range against multiple human tumor cell lines, suggesting that modifications can enhance their efficacy against specific cancers .
Comparative Analysis
The following table summarizes the biological activities and unique aspects of structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate | Contains imidazole instead of oxazole | Potential anti-cancer properties | More focused on oncology |
| Tert-butyl 4-(6-methyl-2-oxobenzo[d]oxazole) piperidine-1-carboxylate | Methyl substitution on oxazole | Antimicrobial activity | Enhanced solubility |
| Tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate | Sulfonic acid derivative | Anti-inflammatory properties | Different mechanism of action |
This comparative analysis illustrates how variations in substituents can significantly influence biological activity and therapeutic applications while maintaining core structural similarities.
In Vitro Studies
In vitro studies have demonstrated that derivatives similar to this compound possess cytotoxic effects against a variety of cancer cell lines. For example, one study reported that related compounds exhibited IC50 values ranging from 2.76 to 9.27 µM against specific cancer cell lines, highlighting their potential as anticancer agents .
In Vivo Studies
While in vitro results are promising, further research is needed to evaluate the in vivo efficacy and safety profiles of these compounds. Current studies are focusing on animal models to assess the pharmacokinetics and therapeutic outcomes associated with these compounds, particularly in the context of cancer treatment and infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
